2-Methylisonicotinic acid 2-Methylisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 4021-11-8
VCID: VC2167011
InChI: InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
SMILES: CC1=NC=CC(=C1)C(=O)O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

2-Methylisonicotinic acid

CAS No.: 4021-11-8

Cat. No.: VC2167011

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methylisonicotinic acid - 4021-11-8

CAS No. 4021-11-8
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 2-methylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
Standard InChI Key PMDHIMMPXRSDML-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(=O)O
Canonical SMILES CC1=NC=CC(=C1)C(=O)O

Chemical Identity and Structure

2-Methylisonicotinic acid is characterized by a pyridine ring bearing a methyl group at position 2 and a carboxylic acid group at position 4. The presence of these substituents influences both the electronic properties and reactivity of the compound.

ParameterInformation
Chemical Name2-Methylisonicotinic acid
CAS Registry Number4021-11-8
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
SMILES NotationC1(C)=NC=CC(C(O)=O)=C1
InChIInChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
InChIKeyPMDHIMMPXRSDML-UHFFFAOYSA-N
Synonymspyridine-4-carboxyL, 2-METHYLISONICOTINIC ACID, 2-Methyl-4-carboxylpyridine, 2-Methylpyridine-4-carboxylic acid, 4-Pyridinecarboxylic acid, 2-methyl-

The structure features a nitrogen atom at position 1 of the pyridine ring, contributing to the compound's basicity and coordination properties. The carboxylic acid group at position 4 provides acidic properties and opportunities for derivatization, while the methyl group at position 2 influences the electron distribution within the ring and affects steric properties, potentially impacting reaction selectivity .

Physical and Chemical Properties

2-Methylisonicotinic acid possesses distinct physical and chemical properties that influence its behavior in chemical reactions and its handling requirements in laboratory and industrial settings.

PropertyValue
Physical StateWhite to off-white crystalline powder or crystal
Melting Point295-299°C (with decomposition)
Boiling Point368.2±22.0°C (Predicted)
Density1.230±0.06 g/cm³ (Predicted)
SolubilityLimited solubility in water, soluble in organic solvents (ethanol, acetone)
pKa2.02±0.10 (Predicted)
AppearanceWhite to almost white powder to crystal

The compound's high melting point is characteristic of carboxylic acids capable of forming strong hydrogen bonds. When heated to decomposition, it begins to degrade at 295-299°C. The limited water solubility but good solubility in organic solvents is consistent with its moderately polar nature .

The pKa value indicates that it is a relatively strong acid compared to many organic acids, which can be attributed to the electron-withdrawing effect of the pyridine nitrogen stabilizing the conjugate base. This property is significant for its reactivity in various chemical transformations, particularly those involving the carboxylic acid functionality .

Applications

Chemical Research Applications

The compound serves as a key building block in proteomics research and the preparation of pyridine-based derivatives. Its functional groups (carboxylic acid, pyridine nitrogen, and methyl group) provide multiple sites for chemical modifications, making it versatile in organic synthesis .

Recent research on the synthesis of substituted 2-amino isonicotinic acids indicates that compounds structurally related to 2-methylisonicotinic acid are subjects of ongoing research in synthetic organic chemistry . The reactivity patterns of these compounds continue to attract interest for developing novel synthetic methodologies.

ParameterRecommendation
Storage TemperatureRoom temperature
Storage ConditionsKeep in dark place, sealed dry
Physical FormPowder to crystalline solid
ColorWhite to off-white

The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain its stability . While specific safety information for 2-methylisonicotinic acid is limited in the available literature, prudent handling practices for similar pyridine carboxylic acids should be observed.

Related compounds such as 2-hydroxy-6-methylisonicotinic acid have been classified as causing skin irritation, serious eye irritation, and potentially causing respiratory irritation . While these hazards cannot be directly attributed to 2-methylisonicotinic acid, they suggest that standard laboratory safety practices should be observed when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and measures to prevent skin and eye contact.

ParameterSpecification
Purity≥97% (typically ≥98% by HPLC)
AppearanceWhite to off-white crystalline powder
Melting Point295-299°C
Loss on Drying≤0.5%
Residue on Ignition≤0.1%

These specifications are important for researchers and industrial users to ensure consistent quality for their applications . The high purity specifications (≥97%) indicate the compound's importance in applications requiring high-quality reagents, such as pharmaceutical synthesis.

Commercial suppliers typically provide the compound as a white to off-white crystalline powder with consistent physical properties. The established quality parameters facilitate reproducible research and reliable industrial processes utilizing this compound.

Comparative Analysis with Related Compounds

Comparing 2-methylisonicotinic acid with related compounds provides insight into the impact of structural modifications on physical properties and biological activity.

CompoundMolecular FormulaMolecular WeightMelting PointKey Differences
2-Methylisonicotinic acidC7H7NO2137.14 g/mol295-299°CMethyl group at position 2
Isonicotinic acidC6H5NO2123.11 g/mol≥300°CNo methyl group
Methyl isonicotinateC7H7NO2137.14 g/molNot providedMethyl ester instead of acid

The presence of the methyl group in 2-methylisonicotinic acid affects both its physical properties and biological activity compared to isonicotinic acid. The melting point of 2-methylisonicotinic acid (295-299°C) is slightly lower than that of isonicotinic acid (≥300°C), which may be attributed to the disruption of crystal packing by the methyl substituent .

More significantly, as noted earlier, when converted to the corresponding hydrazide, 2-methylisonicotinic acid derivatives maintain antimycobacterial activity, unlike modifications at other positions of the pyridine ring . This structure-activity relationship is crucial for medicinal chemistry applications, particularly in the development of antitubercular agents.

While isonicotinic acid hydrazide (isoniazid) is a first-line drug for tuberculosis, the research suggests that the 2-methyl derivative retains this activity, opening possibilities for new drug development with potentially improved properties or reduced side effects.

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